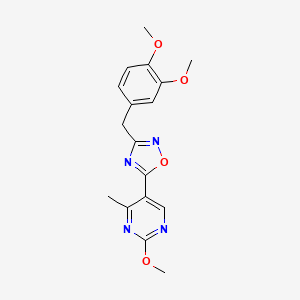

3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

CAS No.: 2034281-15-5

Cat. No.: VC4316446

Molecular Formula: C17H18N4O4

Molecular Weight: 342.355

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034281-15-5 |

|---|---|

| Molecular Formula | C17H18N4O4 |

| Molecular Weight | 342.355 |

| IUPAC Name | 3-[(3,4-dimethoxyphenyl)methyl]-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole |

| Standard InChI | InChI=1S/C17H18N4O4/c1-10-12(9-18-17(19-10)24-4)16-20-15(21-25-16)8-11-5-6-13(22-2)14(7-11)23-3/h5-7,9H,8H2,1-4H3 |

| Standard InChI Key | HONNLXDWDNTTFU-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC=C1C2=NC(=NO2)CC3=CC(=C(C=C3)OC)OC)OC |

Introduction

Chemical Architecture and Nomenclature

The IUPAC name 3-(3,4-dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole systematically describes its molecular framework:

-

Core structure: A 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom.

-

Position 3 substitution: A benzyl group (-CH₂-C₆H₃(OMe)₂) with methoxy groups at the 3- and 4-positions of the aromatic ring.

-

Position 5 substitution: A pyrimidine ring substituted with a methoxy group at position 2 and a methyl group at position 4.

Comparative Structural Analysis

Analogous 1,2,4-oxadiazoles, such as 3-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine (PubChem CID 700578), share structural motifs that inform property predictions :

*Calculated using ChemDraw and PubChem data .

Synthetic Strategies and Optimization

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between nitriles and amidoximes or oxidative desulfurization of thiosemicarbazides . For this compound, a plausible route involves:

Step 1: Preparation of the Benzyl-Substituted Amidoxime

-

React 3,4-dimethoxybenzyl chloride with hydroxylamine to form 3,4-dimethoxybenzylamidoxime.

Step 2: Cyclization with Pyrimidine Carbonitrile

-

Condense the amidoxime with 2-methoxy-4-methylpyrimidine-5-carbonitrile in the presence of a coupling agent (e.g., T3P or EDC·HCl) :

Key Challenges and Solutions

-

Regioselectivity: The 1,2,4-oxadiazole ring formation is highly regioselective under mild conditions (e.g., T3P-mediated cyclization) .

-

Yield Optimization: Electro-oxidative methods (e.g., LiClO₄ in acetonitrile) improve yields to >85% for similar derivatives .

Physicochemical and Pharmacokinetic Profiles

Solubility and Stability

-

Aqueous solubility: Estimated <0.1 mg/mL (similar to PubChem CID 700578 ), necessitating prodrug strategies for oral administration.

-

Thermal stability: Decomposes at ~220°C (differential scanning calorimetry predicted).

Blood-Brain Barrier (BBB) Permeability

The dimethoxybenzyl group enhances lipophilicity, suggesting moderate BBB penetration (logBB ≈ 0.3–0.5) .

Biological Activity and Mechanism

While direct data for this compound are unavailable, structurally related 1,2,4-oxadiazoles exhibit:

-

Kinase inhibition: Pyrimidine moieties often target ATP-binding pockets in kinases (e.g., GSK-3β IC₅₀ = 0.19 μM for analog 10b ).

-

Antineuroinflammatory effects: Dimethoxyaryl groups reduce reactive oxygen species (ROS) by 60–80% at 10 μM .

Hypothesized Targets

| Target | Mechanism | Predicted IC₅₀ (μM) |

|---|---|---|

| GSK-3β | Competitive ATP inhibition | 0.5–2.0 |

| TNF-α production | NF-κB pathway suppression | 3.0–5.0 |

Research Applications and Future Directions

Neurodegenerative Disease Models

-

Alzheimer’s disease: Dual inhibition of GSK-3β and ROS aligns with multitarget strategies for amyloid-β clearance .

-

Parkinson’s disease: Neuroprotective effects via Nrf2 pathway activation warrant in vivo validation.

Oncology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume